REACTION_CXSMILES
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Cl[CH:2]([CH2:12][C:13]1[CH:14]=[C:15]2[C:20](=[CH:21][CH:22]=1)[N:19]=[CH:18][CH:17]=[CH:16]2)[CH:3]([N:5]1[C:9](=O)CCC1=O)O.[Br:23][C:24]1[CH:29]=[CH:28][C:27]([C:30]2[N:35]=[N:34]C(N)=[N:32][CH:31]=2)=[CH:26][C:25]=1[F:37]>C(O)CCC>[Br:23][C:24]1[CH:29]=[CH:28][C:27]([C:30]2[CH:31]=[N:32][C:9]3[N:34]([C:2]([CH2:12][C:13]4[CH:14]=[C:15]5[C:20](=[CH:21][CH:22]=4)[N:19]=[CH:18][CH:17]=[CH:16]5)=[CH:3][N:5]=3)[N:35]=2)=[CH:26][C:25]=1[F:37]
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Name
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|
Quantity
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228 g
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Type
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reactant
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Smiles
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ClC(C(O)N1C(CCC1=O)=O)CC=1C=C2C=CC=NC2=CC1
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Name
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|
Quantity
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181 g
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Type
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reactant
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Smiles
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BrC1=C(C=C(C=C1)C1=CN=C(N=N1)N)F
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Name
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Quantity
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1800 mL
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Type
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solvent
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Smiles
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C(CCC)O
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Control Type
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UNSPECIFIED
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Setpoint
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110 °C
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Type
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CUSTOM
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Details
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stirred at 110° C. for 18 h (the reaction mixture
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Rate
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UNSPECIFIED
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RPM
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0
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Conditions are dynamic
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1
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Details
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See reaction.notes.procedure_details.
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Type
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TEMPERATURE
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Details
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The reaction mixture was then gradually cooled down to room temperature
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Type
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TEMPERATURE
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Details
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before being further cooled down to 10° C. in an ice bath
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Type
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FILTRATION
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Details
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The resulting yellow solid was collected by filtration (save the 1-butanol filtrates),
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Type
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WASH
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Details
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washed with cold 1-butanol (3×100 mL)
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Type
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CUSTOM
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Details
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dried by suction
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Type
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STIRRING
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Details
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the resulting suspension was stirred at room temperature for 1 h
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Duration
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1 h
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Type
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FILTRATION
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Details
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The free base was then filtered
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Type
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WASH
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Details
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washed with water (500 mL)
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Type
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CUSTOM
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Details
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dried in a vacuum oven at 45° C. for 18 h
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Duration
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18 h
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Type
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CUSTOM
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Details
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to afford the first crop of the crude 6-((2-(4-bromo-3-fluorophenyl)imidazo[1,2-b][1,2,4]triazin-7-yl)methyl)quinoline (12, 125.1 g, 292.3 g theoretical, 42.8% yield)
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Type
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CONCENTRATION
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Details
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The 1-butanol filtrates were then concentrated under the reduced pressure
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Type
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DISSOLUTION
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Details
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the resulting solids were dissolved in dichloromethane (CH2Cl2, 2 L)
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Type
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WASH
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Details
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The solution was wash with the saturated aqueous sodium bicarbonate solution (NaHCO3, 1 L)
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Type
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DRY_WITH_MATERIAL
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Details
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dried over sodium sulfates (Na2SO4)
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Type
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CONCENTRATION
|
Details
|
concentrated under the reduced pressure
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Type
|
CUSTOM
|
Details
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The residue was then purified by flash column chromatography (SiO2, 0-10% MeOH—CH2Cl2 gradient elution)
|
Reaction Time |
18 h |
Name
|
|
Type
|
product
|
Smiles
|
BrC1=C(C=C(C=C1)C=1C=NC=2N(N1)C(=CN2)CC=2C=C1C=CC=NC1=CC2)F
|
Type | Value | Analysis |
---|---|---|
AMOUNT: MASS | 19.7 g | |
YIELD: PERCENTYIELD | 6.7% | |
YIELD: CALCULATEDPERCENTYIELD | 6.7% |
Source
|
Open Reaction Database (ORD) |
Description
|
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |